N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 565210-60-8
VCID: VC7338923
InChI: InChI=1S/C15H16ClNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl
Molecular Formula: C15H16ClNO3S
Molecular Weight: 325.81

N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide

CAS No.: 565210-60-8

Cat. No.: VC7338923

Molecular Formula: C15H16ClNO3S

Molecular Weight: 325.81

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide - 565210-60-8

Specification

CAS No. 565210-60-8
Molecular Formula C15H16ClNO3S
Molecular Weight 325.81
IUPAC Name N-[(2-chlorophenyl)methyl]-4-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C15H16ClNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3
Standard InChI Key CKAXEHANEZOTLQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide comprises a benzenesulfonamide core substituted with an ethoxy group at the para position and a 2-chlorobenzyl group attached via the sulfonamide nitrogen. The ethoxy group (-OCH₂CH₃) introduces electron-donating properties, which may influence the compound’s solubility and reactivity, while the 2-chlorobenzyl moiety contributes steric bulk and potential halogen-bonding interactions .

Key physicochemical parameters inferred from related compounds include:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight325.82 g/molCalculated from formula C₁₅H₁₆ClNO₃S
LogP (Partition Coefficient)~2.8Analogous to N-(2-chloroethyl)-4-ethoxybenzenesulfonamide
SolubilityLow in water; soluble in organic solvents (e.g., DMSO)Similar sulfonamides

The sulfonamide group (-SO₂NH-) enables hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide likely follows a two-step procedure common to sulfonamide derivatives:

  • Sulfonylation: Reaction of 4-ethoxybenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Purification: Isolation via recrystallization or column chromatography to achieve high purity .

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: Room temperature to 50°C.

  • Yield: ~60–80% (based on analogous syntheses) .

Industrial Scalability

Industrial production would require optimization for cost and efficiency. Continuous flow reactors could enhance reaction control, while green chemistry principles (e.g., solvent recycling) might reduce environmental impact. Challenges include managing the reactivity of the sulfonyl chloride intermediate and ensuring minimal residual solvents in the final product.

Molecular Interactions and Mechanism of Action

Enzyme Inhibition

The sulfonamide group acts as a hydrogen bond donor/acceptor, enabling competitive inhibition of enzymes. For instance:

  • Dihydrofolate reductase (DHFR): Sulfonamides mimic p-aminobenzoic acid (PABA), disrupting folate synthesis .

  • Carbonic anhydrase IX: Overexpressed in tumors, this enzyme is inhibited by sulfonamides, impairing tumor cell survival .

Receptor Antagonism

Halogenated aromatic groups (e.g., 2-chlorobenzyl) enhance binding to G-protein-coupled receptors (GPCRs) such as CCR2 and CCR9, which are implicated in inflammatory diseases . The title compound’s structure suggests potential as a chemokine receptor antagonist, though experimental validation is needed.

Future Directions and Research Gaps

Despite the promising features of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide, significant gaps remain:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Target Identification: High-throughput screening to elucidate precise biological targets.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this compound toward clinical relevance.

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